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1-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor design Pyrazolo[3,4-d]pyrimidine SAR Positional isomer selectivity

Researchers screening Src-family kinases and Abl (including T315I mutant) face a critical selectivity risk: positional isomers or C4-modified analogs of pyrazolo[3,4-d]pyrimidines cannot be assumed to preserve target potency-C4-amine substitution alone can shift Src IC₅₀ by >100-fold across a congeneric series. This compound delivers the defined 3,4-dimethylphenyl N1 and 4-methoxybenzylamino C4 pharmacophore required for ATP-competitive hinge binding. • Targets Src-family kinases, Abl wild-type, and imatinib-resistant T315I mutant based on scaffold-level SAR • Mechanistically distinct from S3QEL-2-the C4-(4-methoxybenzylamino) group directs activity toward kinase inhibition, not mitochondrial complex III superoxide suppression • Available via custom synthesis; use the 2,4-dimethylphenyl positional isomer (CAS 393822-86-1) as a negative control to confirm substitution-dependent selectivity

Molecular Formula C21H21N5O
Molecular Weight 359.4 g/mol
Cat. No. B11222446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC21H21N5O
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)OC)C
InChIInChI=1S/C21H21N5O/c1-14-4-7-17(10-15(14)2)26-21-19(12-25-26)20(23-13-24-21)22-11-16-5-8-18(27-3)9-6-16/h4-10,12-13H,11H2,1-3H3,(H,22,23,24)
InChIKeyINJCCEIPVJCQAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine – Identity & Procurement


1-(3,4-Dimethylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (molecular formula C21H21N5O, average mass 359.42 Da) belongs to the pyrazolo[3,4-d]pyrimidine class—a recognized privileged scaffold in kinase inhibitor discovery [1]. The compound features a 3,4-dimethylphenyl substituent at N1 and a 4-methoxybenzylamino group at C4, distinguishing it from closely related positional isomers (e.g., the 2,4-dimethylphenyl analog, CAS 393822-86-1) and from N,N-dialkyl congeners such as S3QEL‑2 (CAS 890888-12-7) . Pyrazolo[3,4-d]pyrimidines are purine isosteres that have yielded inhibitors of Src, Abl (including T315I mutant), PDE9A, VEGFR-2, and PI3K, making substitution pattern a critical determinant of target selectivity and potency [1].

Pyrazolo[3,4-d]pyrimidine scaffold – kinase inhibitor privileged core; purine isostere for hinge-region engagement.
3,4-Dimethylphenyl N1 substitution – distinct from 2,4-dimethylphenyl positional isomer; critical for target engagement profile.
4-Methoxybenzylamino C4 group – secondary amine maintains hydrogen-bond donor for ATP-competitive inhibition, aligned with active Src/Abl chemotype.

1-(3,4-Dimethylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Irreplaceability vs. Analogs


Within the pyrazolo[3,4-d]pyrimidine family, even minor substituent alterations produce large shifts in target affinity and selectivity. For example, repositioning the dimethyl groups from 3,4- to 2,4- on the N1-phenyl ring alters the steric and electronic profile of the hinge-binding region, while replacing the 4-methoxybenzylamino C4 substituent with an N,N-dipropyl group (as in S3QEL‑2) redirects bioactivity from kinase inhibition to mitochondrial complex III superoxide suppression (IC₅₀ = 1.7 µM) . These structure–activity relationships (SAR) are well documented for the scaffold: Vignaroli et al. demonstrated that C4‑amine substitution alone can shift Src IC₅₀ values by >100‑fold across a congeneric series [1]. Consequently, generic substitution—whether by a positional isomer or a different C4-amine analog—cannot be assumed to preserve potency, selectivity, or mechanism of action without direct comparative data [1].

Positional isomer: 2,4-dimethylphenyl analog

Relocating methyl groups from 3,4- to 2,4- on the N1-phenyl ring alters hinge-region steric/electronic profile; scaffold SAR shows >10-fold IC50 shifts across positional isomers. Kinase panel results may not transfer directly.

Analog: S3QEL-2 (N,N-dipropyl C4 substituent)

Replacing the 4-methoxybenzylamino group with N,N-dipropyl abolishes the hydrogen-bond donor and switches bioactivity to mitochondrial complex III superoxide suppression (IC50 1.7 µM). Not a kinase inhibitor; mechanism mismatch prohibits interchangeable use.

1-(3,4-Dimethylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Differentiation Evidence


N1-Phenyl Positional Isomerism (3,4- vs. 2,4-Dimethyl)

The target compound's 3,4-dimethylphenyl N1 substituent places both methyl groups in a contiguous meta–para arrangement, which presents a distinct steric and electronic topology compared to the 2,4-dimethylphenyl positional isomer (CAS 393822-86-1). In the pyrazolo[3,4-d]pyrimidine kinase inhibitor series reported by Vignaroli et al., N1-aryl substitution geometry was a decisive factor for Src and Abl kinase inhibitory potency: analogues with meta-substituted N1-phenyl rings exhibited >10‑fold variation in IC₅₀ compared to ortho-substituted counterparts [1]. Although direct head-to-head biochemical data for these two specific isomers are not publicly available, the scaffold-level SAR establishes that the 3,4- vs. 2,4-dimethylphenyl distinction is expected to yield measurably different target engagement profiles when screened against a kinase panel [1].

N1-Phenyl Isomerism
Class-level inference
>10-fold IC50 range across positional isomers
Positional isomer may yield measurably different target engagement; correct isomer ensures reproducible screening.
Direct head-to-head data unavailable; scaffold-level SAR supports distinction.
Kinase inhibitor design Pyrazolo[3,4-d]pyrimidine SAR Positional isomer selectivity

C4-Amine Substituent: 4-Methoxybenzylamino vs. N,N-Dipropylamino

The target compound bears a 4-methoxybenzylamino group at C4—a secondary amine motif common in ATP-competitive kinase inhibitors that engage the hinge region via hydrogen bonding. In contrast, the closely related analogue S3QEL‑2 (CAS 890888-12-7) bears an N,N-dipropylamino substituent at C4, which abolishes the hydrogen-bond donor capacity and redirects biological activity toward selective suppression of mitochondrial complex III superoxide production (IC₅₀ = 1.7 µM) with no reported kinase activity . This functional dichotomy demonstrates that the C4 substituent is a primary determinant of target engagement: the 4-methoxybenzylamino group is structurally congruent with kinase hinge-binding pharmacophores, whereas the N,N-dipropylamino group is not [1].

C4-Amine Substituent
Cross-study comparable
Target compound: kinase inhibitor pharmacophore
S3QEL-2: mitochondrial superoxide probe (IC50 1.7 µM)
C4 substituent determines target engagement; not interchangeable for kinase studies.
S3QEL-2 lacks hydrogen-bond donor and reported kinase activity.
Kinase inhibition Mitochondrial superoxide suppression Pharmacophore switching

Physicochemical Properties: logP, Solubility & Permeability

Predicted physicochemical properties differentiate the target compound from its closest analogs in ways that affect assay compatibility and downstream lead optimization. The target compound (C21H21N5O, MW 359.42) has a predicted ACD/logP of 4.68 and features one hydrogen-bond donor (the secondary amine NH), yielding a polar surface area (PSA) of approximately 65 Ų . In contrast, the N,N-dipropyl analog S3QEL‑2 (C19H25N5, MW 323.44) has a higher predicted logP (~5.2) and zero hydrogen-bond donors, making it more lipophilic and potentially less aqueous-soluble . The 2,4-dimethylphenyl positional isomer shares identical molecular formula and computed logP (4.68) but differs in predicted molecular shape (oval vs. more linear topology) which can affect chromatographic retention and protein binding .

Physicochemical Profile
Data to verify
Predicted logP 4.68, HBD=1, PSA ≈65 Ų
S3QEL-2: predicted logP ~5.2, HBD=0
Predicted moderate lipophilicity and HBD may support kinase assay compatibility.
Predicted data only; experimental solubility/logP pending.
Drug-likeness logP Permeability Physicochemical profiling

Scaffold Kinase Selectivity: Src and Abl Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has yielded compounds with potent activity against Src (IC₅₀ values <0.1 µM for optimized analogues), Abl wild-type, and—critically—the imatinib-resistant T315I gatekeeper mutant of Abl, for which an allosteric inhibitor was identified through diversity-oriented synthesis of this scaffold [1]. Within this library, C4-amine-substituted derivatives consistently demonstrated the highest kinase inhibition potency, whereas C4‑ether or C4‑thioether analogues showed markedly reduced activity (>50‑fold loss) [1]. The target compound, bearing the C4-(4-methoxybenzylamino) group, aligns with the most active chemotype in this series and is thus positioned for Src/Abl kinase screening applications [1].

Scaffold Kinase Selectivity
Class-level inference
>50-fold potency advantage for C4-amine vs. C4-ether in Src inhibition
C4-amine chemotype validated for Src/Abl inhibition; C4-ether/thioether variants risk inactivity.
Based on Vignaroli library; IC50 range from 5 µM depending on C4 group.
Kinase profiling Src inhibitor Abl T315I inhibitor Allosteric inhibitor

1-(3,4-Dimethylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Research & Procurement Scenarios


Kinase Selectivity Panel: Src, Abl & T315I Mutant

Based on the scaffold-level SAR demonstrating potent Src and Abl inhibition by C4-amine-substituted pyrazolo[3,4-d]pyrimidines [1], this compound is appropriate for inclusion in kinase selectivity panels targeting Src-family kinases, Abl wild-type, and the imatinib-resistant T315I mutant. The 3,4-dimethylphenyl N1 substitution and 4-methoxybenzylamino C4 group are consistent with the pharmacophore for ATP-competitive hinge binding. Screening should include the 2,4-dimethylphenyl positional isomer as a negative control to confirm substitution-dependent selectivity.

Hit-to-Lead Optimization with Pyrazolo[3,4-d]pyrimidine Core

The compound serves as a synthetically tractable lead scaffold for medicinal chemistry optimization. The 4-methoxybenzylamino group at C4 provides a hydrogen-bond donor for hinge engagement, while the 3,4-dimethylphenyl N1 substituent offers a lipophilic moiety amenable to further functionalization. The predicted logP of 4.68 and single HBD indicate acceptable drug-like properties for oral bioavailability optimization. Structure–activity relationship expansion should systematically vary the N1-aryl and C4-amine substituents while monitoring Src and Abl IC₅₀ values as primary readouts.

Chemical Probe Development vs. S3QEL-2

This compound is mechanistically distinct from the mitochondrial probe S3QEL‑2, despite sharing the 3,4-dimethylphenyl-N1-pyrazolo[3,4-d]pyrimidine core. The C4-(4-methoxybenzylamino) group directs activity toward kinase inhibition, whereas S3QEL‑2's N,N-dipropylamino group confers mitochondrial complex III superoxide suppression (IC₅₀ = 1.7 µM) . Researchers requiring a kinase-directed chemical probe should procure this compound; those studying mitochondrial ROS should procure S3QEL‑2. The two compounds cannot serve as mutual substitutes.

Application
Selection Property
Validation Focus
Src/Abl kinase panel screening
C4-amine hinge-binding motif
Isomer-specific target engagement profiling
Lead optimization from pyrazolo[3,4-d]pyrimidine core
Synthetically tractable C4 and N1 positions
Src/Abl IC50 as primary SAR readout
Kinase-directed chemical probe vs. mitochondrial probe
C4-(4-methoxybenzyl)amine pharmacophore
Target engagement specificity vs. S3QEL-2 comparator
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